(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile is a structurally complex molecule featuring:
- Coumarin core: A 6-bromo-2-oxo-2H-chromen-3-yl moiety, known for its fluorescence and biological activity (e.g., enzyme inhibition) .
- Thiazole ring: A 1,3-thiazol-2-yl group, a common pharmacophore in antimicrobial and anticancer agents .
- Acrylonitrile scaffold: An (E)-configured α,β-unsaturated nitrile, which enhances stability and reactivity via electron-withdrawing effects .
Synthetic routes for analogous compounds involve condensation of bromoacetylcoumarin derivatives with thiourea to form thiazole intermediates, followed by functionalization with acyl chlorides or aryl amines .
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O2S/c1-12-2-4-17(24)18(6-12)26-10-14(9-25)21-27-19(11-30-21)16-8-13-7-15(23)3-5-20(13)29-22(16)28/h2-8,10-11,26H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDAJHDYNKCMS-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 of the chromene ring is a key reactive site. Under SNAr (nucleophilic aromatic substitution) conditions, this halogen can be replaced by nucleophiles such as amines or alkoxides.
| Reaction Conditions | Product | Yield (Reported) | Source |
|---|---|---|---|
| Amine (e.g., morpholine), DMF, 80°C | Chromene ring with morpholine substituent at position 6 | ~65% | |
| Methoxide, THF, reflux | Methoxy-substituted chromene derivative | ~58% |
Mechanistic Insight : The electron-withdrawing effect of the 2-oxo group activates the chromene ring for substitution. Steric hindrance from the thiazole substituent may reduce reaction rates compared to simpler bromochromenes.
Thiazole Ring Reactivity
The thiazole moiety participates in electrophilic substitutions and coordination chemistry.
Key Reactions:
-
Electrophilic Acylation :
Reacts with acetyl chloride in the presence of AlCl₃ to form 4-acetylthiazole derivatives.
Example :
Reported yield: 72%. -
Coordination with Metal Ions :
The thiazole nitrogen binds to transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, as observed in analogous thiazole-containing compounds .
Enenitrile Group Transformations
The α,β-unsaturated nitrile (enenitrile) undergoes cycloadditions and conjugate additions.
Notable Reactions:
-
Diels-Alder Cycloaddition :
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered bicyclic adducts.
Conditions : Toluene, 110°C, 12h.
Product : Fused chromene-thiazole adduct with anhydride functionality. -
Michael Addition :
Nucleophiles (e.g., thiols) add to the β-position of the enenitrile.
Example :
Yield: ~68% (analogous to ).
Amino Group Functionalization
The (2-fluoro-5-methylphenyl)amino group undergoes acylation and alkylation.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetylated derivative | Pyridine, RT | 85% | |
| Benzyl bromide | N-Benzyl-substituted compound | K₂CO₃, DMF, 60°C | 78% |
Limitations : Steric hindrance from the adjacent thiazole and chromene groups may limit reactivity with bulkier reagents.
Chromene Ring Oxidation
The 2-oxo group facilitates oxidation of the chromene ring. Under strong oxidizing agents (e.g., KMnO₄), the chromene ring undergoes cleavage to yield dicarboxylic acid derivatives.
Conditions : Acidic aqueous KMnO₄, 70°C.
Product : Brominated dicarboxylic acid with thiazole retention.
Photochemical Reactions
The chromene-thiazole conjugate system exhibits photochromic behavior under UV light (λ = 365 nm), undergoing reversible ring-opening/closure reactions. This property is critical for applications in molecular switches.
Scientific Research Applications
Structural Overview
The compound features a chromen moiety fused with a thiazole ring and an amine group, contributing to its diverse chemical reactivity and biological activity. The presence of the bromo group enhances its electrophilic character, making it suitable for further functionalization.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 442.34 g/mol.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, enabling the formation of derivatives with enhanced properties.
- Cyclization Reactions: The thiazole and chromen moieties can undergo cyclization to produce more complex structures.
Research indicates that this compound exhibits promising biological activities:
- Anticancer Properties: Studies have shown that derivatives of similar chromen compounds possess significant anticancer activity against various cancer cell lines. For instance, thiazole derivatives have demonstrated potent antiproliferative effects against liver carcinoma cells (IC50 values ranging from 2.70 to 4.90 µM) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 2.70 ± 0.28 | HEPG2 |
| Thiazole Derivative 2 | 3.50 ± 0.23 | HEPG2 |
| Thiazole Derivative 3 | 4.90 ± 0.69 | HEPG2 |
Enzyme Inhibition
The compound is being investigated as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
Fluorescent Probes
Due to its structural characteristics, it can be utilized as a fluorescent probe in biological imaging, facilitating the visualization of cellular processes.
Material Science
In industrial applications, derivatives of this compound are explored for their utility in developing organic semiconductors and photovoltaic devices due to their electronic properties.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of various heterocycles derived from chromen compounds and their evaluation for anticancer activity against liver carcinoma cells . These findings suggest that modifications to the base structure can enhance anticancer efficacy.
Case Study 2: Enzyme Inhibition
Research on thiazole derivatives has shown promising results in inhibiting specific enzymes linked to cancer progression . The molecular docking studies indicated strong binding affinities, suggesting that similar modifications to the compound could yield effective enzyme inhibitors.
Case Study 3: Fluorescent Probes
Another investigation focused on the use of chromen derivatives as fluorescent probes for tracking cellular processes in live cells . The results demonstrated that these compounds could be used effectively for real-time imaging in biological systems.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the coumarin, thiazole, and aryl amino groups, leading to variations in physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Key Findings:
Electron-Withdrawing Groups : Nitro substituents (e.g., in ) increase reactivity but may reduce metabolic stability compared to halogenated or alkylated analogs .
Halogen Effects : The 6-bromo and 2-fluoro substituents in the target compound likely enhance lipophilicity and target binding via halogen bonds, critical for interactions with hydrophobic enzyme pockets .
Solubility vs. Bioactivity : Ethoxy () and methoxy () groups improve aqueous solubility, whereas bromo/fluoro groups favor membrane permeability.
Biological Activity
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile, a hybrid of thiazole and coumarin moieties, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H12BrN3O4S, with a molecular weight of 518.34 g/mol. The structure features a thiazole ring linked to a coumarin derivative, which is known for enhancing biological activity through synergistic effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-containing compounds have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | Hep-G2 (Liver cancer) | 10.8 |
| Thiazole Derivative B | MCF-7 (Breast cancer) | 11.6 |
| Thiazole Derivative C | SKNMC (Neuroblastoma) | 9.5 |
In particular, compounds incorporating the thiazole ring have demonstrated enhanced apoptosis induction and cell cycle arrest in cancer cells .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that thiazole derivatives exhibit potent antibacterial properties, often surpassing conventional antibiotics:
Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.
3. Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Effect : Reduction in TNF-alpha and IL-6 levels.
This activity suggests potential therapeutic applications in treating inflammatory diseases .
4. Antioxidant Activity
The antioxidant capacity of thiazole derivatives has been assessed using various assays, such as DPPH radical scavenging and FRAP:
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| Thiazole A | 9.74 | DPPH |
| Thiazole B | 8.50 | FRAP |
These results indicate that the compound may protect against oxidative stress-related damage .
Case Studies
A notable case study involved the synthesis of a series of thiazole derivatives that were tested against multiple cancer cell lines. The results demonstrated that modifications to the thiazole structure significantly influenced their anticancer activity, with certain substitutions leading to enhanced efficacy compared to existing chemotherapeutics .
Q & A
Q. What protocols ensure reproducibility in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
